2,3,5,6-Tetramethyl-1,4-phenylenediamine
Overview
Description
2,3,5,6-Tetramethyl-1,4-phenylenediamine is a chemical compound with the molecular formula C10H16N2 . It is a beige fine crystalline powder . This compound is used as a monomer in the preparation of polyimide coatings for electronic applications such as IC passivation, dielectric for multichip modules, and as a stress relief layer in sensor applications .
Molecular Structure Analysis
The molecular weight of this compound is 164.25 g/mol . The InChI representation of the molecule is InChI=1S/C10H16N2/c1-5-6 (2)10 (12)8 (4)7 (3)9 (5)11/h11-12H2,1-4H3
. The Canonical SMILES representation is CC1=C (C (=C (C (=C1N)C)C)N)C
.
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is light sensitive and air sensitive . The melting point ranges from 150.0 to 154.0 degrees Celsius .
Scientific Research Applications
Preparation of Polyimide Coatings
This compound is used as a monomer in the preparation of polyimide coatings . These coatings are used for various electronic applications, including IC passivation, dielectric for multichip modules, and as a stress relief layer in sensor applications .
Raw Material for Polyimide Synthesis
It is used as a raw material for polyimide synthesis . Polyimides are a type of polymer that are known for their high heat resistance, excellent mechanical properties, and good chemical resistance, making them suitable for a wide range of applications.
Redox Mediator
The compound is used as a redox mediator in the oxidase test for detecting bacterial cytochrome c oxidases . This test is important for the colorimetric identification of pathogenic and non-pathogenic bacteria .
Chemical Properties
The compound is a beige fine crystalline powder . It has a melting point of 150.0 to 154.0 °C . It is light sensitive and air sensitive, and should be stored under inert gas .
Safety Precautions
The compound can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Commercial Availability
The compound is commercially available and can be purchased from various chemical suppliers . .
Safety and Hazards
This compound may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Mechanism of Action
Target of Action
2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known as 2,3,5,6-tetramethylbenzene-1,4-diamine, is primarily used as a monomer in the preparation of polyimide coatings for electronic applications . Its primary targets are the polyimide coatings that require passivation, dielectric properties for multichip modules, and stress relief layers in sensor applications .
Mode of Action
The compound interacts with its targets by integrating into the polyimide coatings. As a monomer, it contributes to the formation of the polymer chain during the polymerization process. This results in a coating that provides passivation, dielectric properties, and stress relief .
Biochemical Pathways
The compound is involved in the polymerization pathway where it forms polyimide coatings. The resulting coatings then play a crucial role in electronic applications, providing passivation, dielectric properties, and stress relief .
Result of Action
The result of the action of this compound is the formation of polyimide coatings. These coatings are used in electronic applications for IC passivation, as a dielectric for multichip modules, and as a stress relief layer in sensor applications .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants in the polymerization process. Proper storage conditions are also important to maintain the stability and efficacy of the compound. It should be stored under inert gas at 2–8 °C .
properties
IUPAC Name |
2,3,5,6-tetramethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZNKVPCIFMXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953139 | |
Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3102-87-2, 76411-92-2 | |
Record name | 2,3,5,6-Tetramethyl-1,4-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3102-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diaminodurene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethyl-p-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076411922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3102-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3,5,6-Tetramethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetramethyl-p-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIAMINO-2,3,5,6-TETRAMETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8875RHZ1MM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3,5,6-tetramethyl-1,4-phenylenediamine?
A1: The molecular formula of this compound is C10H16N2. Its molecular weight is 164.25 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Various spectroscopic techniques are employed to characterize TMPD. These include: * NMR Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR are used to confirm the chemical structure and determine component ratios in polymers containing TMPD. [, , ]* FTIR Spectroscopy: FTIR analysis is used to confirm the chemical structure, identify specific chemical interactions, and assess the degree of imidization in polyimide films. [, , , ] * UV-Visible Spectroscopy: UV-Vis spectroscopy helps analyze the electronic transitions and optical properties of TMPD-containing materials. []
Q3: How does this compound influence the properties of polyimides?
A3: TMPD is frequently incorporated into polyimides to modify their properties. * Gas Permeability: The presence of TMPD generally increases the gas permeability of polyimides, particularly for CO2 and CH4. This is attributed to the steric hindrance caused by the methyl substituents, which disrupts chain packing and increases free volume. [, , , ]* Plasticization Resistance: TMPD can influence the plasticization resistance of polyimides. While it can enhance resistance to CO2 plasticization, it may exhibit lower resistance to H2S. This behavior is linked to differences in gas sorption mechanisms and interactions with the polymer matrix. [] * Optical Properties: TMPD-containing polyimides can exhibit unique optical properties. For instance, they can display fluorescence, which can be correlated to specific chemical interactions and used for sensing applications. []
Q4: How does thermal treatment affect materials containing this compound?
A4: Thermal treatment can significantly alter the properties of materials containing TMPD.* Free Volume: Annealing TMPD-containing polyimides can reduce both the size and number of free volume elements within the material. This reduction is often observed alongside a decrease in gas permeability. [] * Charge Transfer Complexes: Thermal treatment, especially at higher temperatures, can promote the formation of charge transfer complexes in TMPD-containing polymers. These complexes can impact both fluorescence and gas transport properties. []* Decomposition: Depending on the specific polymer structure and thermal conditions, the TMPD unit itself can undergo thermal decomposition. This has been exploited to create porous membranes with controlled pore sizes. []
Q5: Have computational methods been used to study this compound-containing materials?
A6: Yes, molecular dynamics (MD) simulations have been employed to investigate the structural features of polyimides containing TMPD. These simulations provide insights into cohesive energies, solubility parameters, chain conformations, and free volume characteristics, which are crucial for understanding gas separation performance. []
Q6: How does the structure of this compound relate to its properties?
A7: The four methyl groups on the phenylenediamine core in TMPD play a crucial role in its behavior:* Steric Hindrance: The methyl groups introduce significant steric hindrance, which disrupts the packing efficiency of polymer chains, leading to increased free volume and influencing gas transport properties. [, ]* Electron-Donating Effect: The methyl groups are weakly electron-donating, which can affect the electronic properties of TMPD and its interactions with other molecules.
Q7: How stable is this compound under different conditions?
A8: The stability of TMPD is influenced by the environment and surrounding molecules. While relatively stable in many polyimide matrices, it can undergo decomposition under specific thermal conditions. []
Q8: Are there environmental concerns related to this compound?
A8: While the provided research primarily focuses on material science applications, it is crucial to consider the environmental impact of any chemical compound. Further research is needed to assess the ecotoxicological effects and potential environmental risks associated with TMPD and its degradation products.
Q9: Are there alternative compounds to this compound for similar applications?
A9: Yes, there are other diamine monomers used in polyimide synthesis, each with its own set of properties. Some examples mentioned in the research include:
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